molecular formula C17H20N8O2 B2634000 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide CAS No. 2199161-62-9

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide

Cat. No. B2634000
CAS RN: 2199161-62-9
M. Wt: 368.401
InChI Key: CYAMSAXVTTVADR-UHFFFAOYSA-N
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Description

“N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antiproliferative Activity : A study by Ilić et al. (2011) focused on synthesizing a series of [1,2,4]triazolo[4,3-b]pyridazine derivatives. These compounds were found to inhibit the proliferation of endothelial and tumor cells, indicating their potential in antiproliferative therapies (Ilić et al., 2011).

  • Functionalized Compounds Containing Pyridazine : Research by Svete (2005) demonstrated the use of 3-aminopyridazines and 3-hydrazinopyridazines as building blocks for creating various functionalized compounds containing the pyridazine ring. These compounds have diverse potential applications in medicinal chemistry (Svete, 2005).

  • Novel Heterocyclic Hybrids : A study by Othman et al. (2020) developed a series of pyrazole analogues, including pyrazolo[4,3-c]-pyridazines. These compounds exhibited significant antimicrobial activity and dihydrofolate reductase (DHFR) inhibition, making them promising for antimicrobial and cancer therapy applications (Othman et al., 2020).

  • Synthesis of Pyrazoline and Pyrazole Derivatives : Hassan (2013) synthesized a series of pyrazoline and pyrazole derivatives, including ethyl [1,2,4] triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate. These compounds showed significant antimicrobial activity, suggesting their use in developing new antimicrobial agents (Hassan, 2013).

Mechanism of Action

properties

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O2/c1-11-18-19-14-4-5-15(21-25(11)14)23-9-12(10-23)22(2)17(26)13-8-16-24(20-13)6-3-7-27-16/h4-5,8,12H,3,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAMSAXVTTVADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=NN5CCCOC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide

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